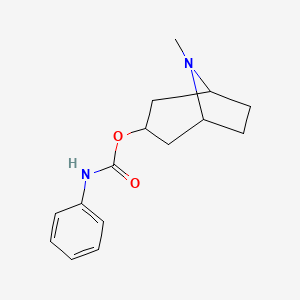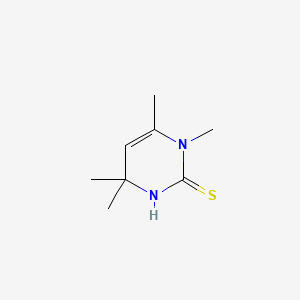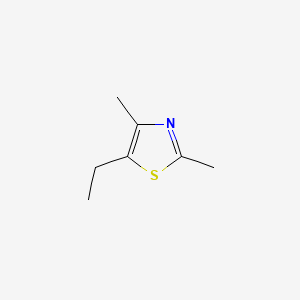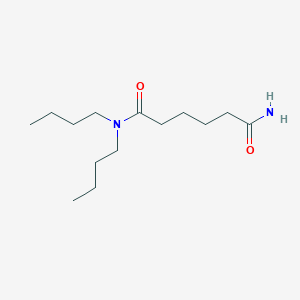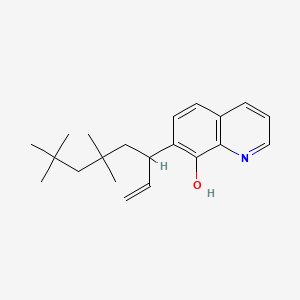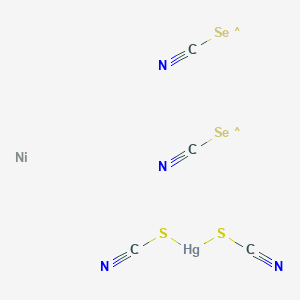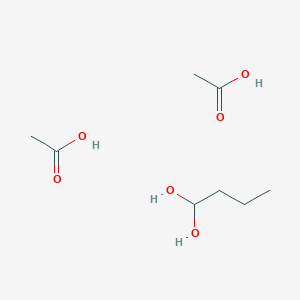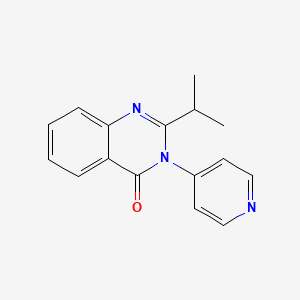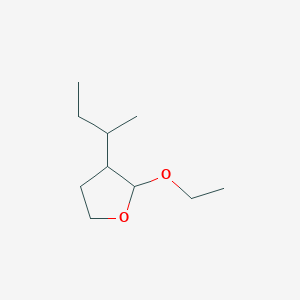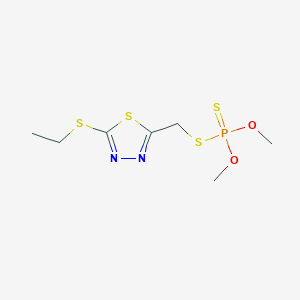![molecular formula C13H16N4O3 B14681278 Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- CAS No. 29095-17-8](/img/structure/B14681278.png)
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- is a chemical compound with the molecular formula C14H18N4O3. It is also known by its common name, Benomyl . This compound is widely recognized for its use as a fungicide in agriculture, where it helps protect crops from fungal infections .
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- can be synthesized through a multi-step process. One common method involves the reaction of benzimidazole with butyl isocyanate to form the intermediate compound, which is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained efficiently .
化学反応の分析
Types of Reactions
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce simpler amines .
科学的研究の応用
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on fungal growth and its potential as an antifungal agent.
Medicine: Research explores its potential therapeutic uses, particularly in treating fungal infections.
Industry: It is widely used in agriculture as a fungicide to protect crops from fungal diseases.
作用機序
The mechanism of action of carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- involves inhibiting the growth of fungi by interfering with their cellular processes. The compound targets specific enzymes and pathways essential for fungal cell division and growth, ultimately leading to the death of the fungal cells .
類似化合物との比較
Similar Compounds
- Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-, methyl ester
- 2-Benzimidazolecarbamic acid, 1-(butylcarbamoyl)-, methyl ester
Uniqueness
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- is unique due to its specific structure, which imparts its fungicidal properties. Compared to similar compounds, it has a broader spectrum of activity against various fungal species and is more effective in agricultural applications .
特性
CAS番号 |
29095-17-8 |
|---|---|
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC名 |
[1-(butylcarbamoyl)benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/C13H16N4O3/c1-2-3-8-14-12(18)17-10-7-5-4-6-9(10)15-11(17)16-13(19)20/h4-7H,2-3,8H2,1H3,(H,14,18)(H,15,16)(H,19,20) |
InChIキー |
JYBGVFYNRAPJRJ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


